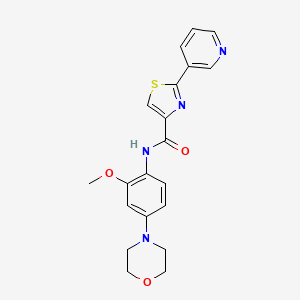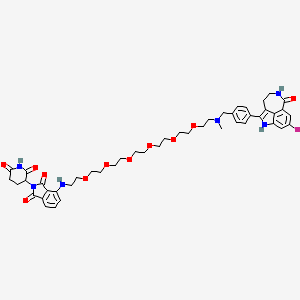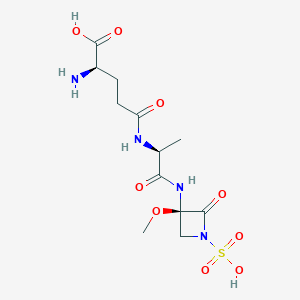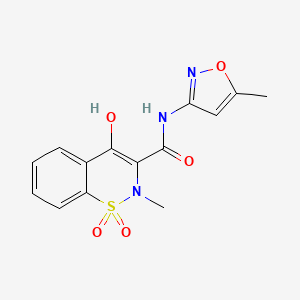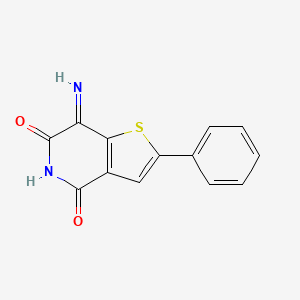
JMS-053
Descripción general
Descripción
JMS-053 es un inhibidor potente, selectivo y reversible de la familia de proteínas tirosina fosfatasa 4A (PTP4A), que incluye PTP4A1, PTP4A2 y PTP4A3. Este compuesto ha demostrado un potencial significativo en la inhibición de la migración de células cancerosas y el crecimiento de esferoides, lo que lo convierte en un candidato prometedor para la investigación y terapia del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JMS-053 implica varios pasos clave, comenzando con la preparación de la estructura principal. La ruta sintética generalmente incluye:
Formación de la estructura principal: La estructura principal de this compound se sintetiza mediante una serie de reacciones de condensación que involucran aldehídos aromáticos y aminas.
Modificaciones de grupos funcionales: Los pasos subsiguientes implican la introducción de grupos funcionales que mejoran la actividad inhibitoria del compuesto. Esto puede incluir nitración, sulfonación u otras modificaciones.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr un alto grado de pureza (≥98%).
Métodos de producción industrial
La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
JMS-053 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound, lo que podría alterar su actividad inhibitoria.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros para estudiar las relaciones estructura-actividad.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones controladas para lograr la sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
Química
En química, JMS-053 se utiliza como un compuesto de herramienta para estudiar la inhibición de las proteínas tirosina fosfatasas. Ayuda a comprender el papel de estas enzimas en diversas vías bioquímicas.
Biología
En la investigación biológica, this compound se emplea para investigar los mecanismos de migración e invasión de células cancerosas. Se ha demostrado que inhibe el crecimiento de esferoides cancerosos in vitro, proporcionando información sobre posibles estrategias terapéuticas .
Medicina
This compound promete en la investigación médica, particularmente en el desarrollo de terapias contra el cáncer. Su capacidad para inhibir selectivamente las enzimas PTP4A lo convierte en un valioso candidato para el desarrollo de fármacos dirigidos a la proliferación y metástasis de células cancerosas .
Industria
En el sector industrial, this compound se puede utilizar en el desarrollo de herramientas de diagnóstico y ensayos para detectar la actividad de PTP4A. Esto tiene aplicaciones tanto en investigación como en entornos clínicos.
Mecanismo De Acción
JMS-053 ejerce sus efectos inhibiendo selectivamente la actividad de las enzimas PTP4A. Estas enzimas participan en la desfosforilación de residuos de tirosina en proteínas, un proceso crítico en la señalización celular. Al inhibir PTP4A, this compound interrumpe estas vías de señalización, lo que lleva a una reducción de la migración y el crecimiento de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores de PTP4A: Otros inhibidores de la familia PTP4A incluyen compuestos como JMS-038 y JMS-039, que también se dirigen a estas enzimas pero pueden diferir en su selectividad y potencia.
Inhibidores de CDC25B: Compuestos como NSC 663284 y BN82002 inhiben CDC25B, otra fosfatasa involucrada en la regulación del ciclo celular.
Singularidad
JMS-053 destaca por su alta selectividad y potencia para las enzimas PTP4A. Su mecanismo de inhibición reversible y su capacidad para inhibir múltiples isoformas de PTP4A (PTP4A1, PTP4A2, PTP4A3) lo convierten en una herramienta única y valiosa para la investigación y posibles aplicaciones terapéuticas .
¡Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
Número CAS |
1954650-11-3 |
|---|---|
Fórmula molecular |
C13H8N2O2S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17) |
Clave InChI |
CQHAROORCYWRRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JMS-631-053; JMS053; JMS 053; JMS-053 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


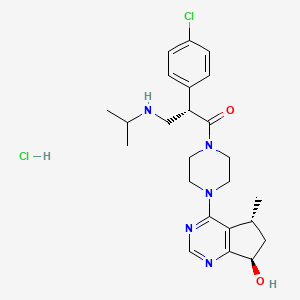
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

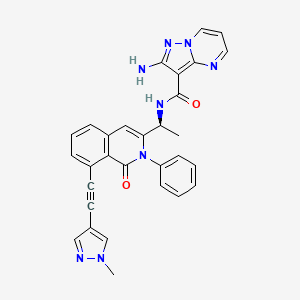
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
